2-Biphenylyl isocyanate
Overview
Description
2-Biphenylyl isocyanate is a chemical compound that is part of the isocyanate family, which are known for their reactivity and are widely used in the synthesis of various organic compounds. Isocyanates typically react with alcohols to form urethanes and with amines to form ureas. The specific structure and reactivity of 2-biphenylyl isocyanate allow it to participate in a range of chemical reactions, making it a valuable compound in organic synthesis.
Synthesis Analysis
The synthesis of phenyl isocyanate derivatives can be achieved through several methods. A phosgene-free approach for the synthesis of phenyl isocyanate (PI) has been developed using the heterogeneous catalytic decomposition of methyl N-phenyl carbamate (MPC) over a Bi2O3 catalyst . This method is environmentally friendly and cost-effective, avoiding the use of toxic phosgene. The Bi2O3 catalyst prepared by direct calcination of bismuth (III) nitrate pentahydrate at 723 K in air for 4 h gives the best activity, with an optimal conversion of MPC and the yield of PI being 86.2% and 78.5%, respectively .
Molecular Structure Analysis
The molecular structure of isocyanate compounds can be quite complex. For instance, the crystal structure of 2-isocyano-4-methylphenyl diphenylacetate, a related isocyanate compound, was determined to have a C≡N bond length of 1.164 (2) Å . The angle between the OCO and 2-isocyano-4-methylphenyl planes is 69.10 (16)°, indicating the non-planar nature of the molecule. Molecules are linked via hydrogen bonds, forming one-dimensional arrays .
Chemical Reactions Analysis
Isocyanates are versatile reagents in organic synthesis. For example, 2-nitrophenyl isocyanide has been used as a convertible isocyanide in the efficient synthesis of a fused gamma-lactam beta-lactone bicycle, demonstrating its feasibility and applicability in complex molecule construction . Additionally, phenyl isocyanate can undergo reductive dimerization by divalent samarium complex to form a bimetallic complex . The reaction between furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates can lead to the multicomponent synthesis of highly functionalized bifurans and thiophen-2-ylfurans .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their molecular structure. The reactivity of isocyanates like 2-biphenylyl isocyanate is high due to the presence of the isocyanate group, which is highly electrophilic. This reactivity is exploited in various chemical reactions, such as the formation of carbene complexes , the synthesis of N-(alkoxycarbonyl)indoles , and the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids . The insertion of phenyl isothiocyanate into a P-P bond of a nickel-substituted bicyclo[1.1.0]tetraphosphabutane has also been reported, showcasing the diverse reactivity of isocyanate compounds .
Scientific Research Applications
1. Hydrophosphination-Type Reactivity
2-Biphenylyl isocyanate demonstrates reactivity in hydrophosphination-type processes. Schwamm et al. (2017) explored the insertion of phenyl isocyanate into the Bi-P bond of a terminal phosphanide, leading to the formation of κ2N,O-phosphanylcarboxamidate complex. This study highlights the utility of isocyanates in complex chemical reactions (Schwamm et al., 2017).
2. Detection in Environmental Monitoring
Isocyanates, including 2-biphenylyl isocyanate, are detectable using proton transfer reaction mass spectrometry (PTR-MS), as discussed by Agarwal et al. (2012). This technique is vital for monitoring environmental pollutants like isocyanates and polychlorinated biphenyls in air and liquids (Agarwal et al., 2012).
3. Catalysis in Hydroamination
South et al. (2019) demonstrated that a two-coordinate Fe(II) m-terphenyl complex can act as a precatalyst for the hydroamination of isocyanates, including 2-biphenylyl isocyanate. This process yields urea and biuret derivatives, showing the potential of isocyanates in catalysis (South et al., 2019).
4. Application in Li-ion Batteries
Zhang (2006) explored the use of aromatic isocyanate, including 2-biphenylyl isocyanate, as an additive in lithium-ion batteries. These isocyanates effectively reduce initial irreversible capacities during the formation of the solid electrolyte interface on a graphite surface, enhancing battery performance (Zhang, 2006).
5. Biomarkers in DNA Adducts
Beyerbach et al. (2006) synthesized DNA adducts from 2-biphenylyl isocyanate and other isocyanates to serve as biomarkers for monitoring exposure to these compounds. The study demonstrates the relevance of isocyanates in bioanalytical chemistry (Beyerbach et al., 2006).
6. Radiolabeling for Imaging
Wilson et al. (2011) detailed the preparation of carbon-11 labeled isocyanates, including 2-biphenylyl isocyanate, which are useful in creating radiotracers for positron emission tomography (PET) imaging. This illustrates the application of isocyanates in medical imaging and diagnostics (Wilson et al., 2011).
7. Air Monitoring in Industrial Settings
Sennbro et al. (2004) utilized 1-(2-methoxyphenyl)piperazine-impregnated filters for monitoring isocyanates, including 2-biphenylyl isocyanate, in industrial air. This research is significant for occupational health and safety, ensuring safe levels of isocyanates in the workplace (Sennbro et al., 2004).
8. Self-Healing Polymers
Yang et al. (2008) developed microcapsules containing 2-biphenylyl isocyanate for use in self-healing polymers. This innovative application shows the potential of isocyanates in advanced material science (Yang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-isocyanato-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHUGFJSEJSCGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278533 | |
Record name | 2-Biphenylyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Biphenylyl isocyanate | |
CAS RN |
17337-13-2 | |
Record name | 2-Biphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17337-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 8076 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017337132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17337-13-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Biphenylyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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